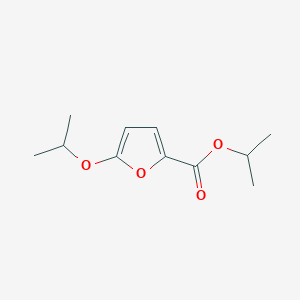

propan-2-yl 5-(propan-2-yloxy)furan-2-carboxylate

Description

Propan-2-yl 5-(propan-2-yloxy)furan-2-carboxylate (C₁₁H₁₆O₄) is an ester derivative of furan-2-carboxylic acid featuring isopropyl groups at two positions: the ester oxygen (propan-2-yl) and the 5-position of the furan ring (propan-2-yloxy). This structural arrangement confers moderate lipophilicity, which may influence solubility, bioavailability, and intermolecular interactions.

Properties

IUPAC Name |

propan-2-yl 5-propan-2-yloxyfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-7(2)13-10-6-5-9(15-10)11(12)14-8(3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCYEHXNFKHKDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(O1)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 5-(propan-2-yloxy)furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with propan-2-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-(propan-2-yloxy)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The propan-2-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Propan-2-yl 5-(propan-2-yloxy)furan-2-methanol.

Substitution: Various alkyl or aryl-substituted furan derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex furan derivatives.

Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.

Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory properties.

Industry: It is used in the production of polymers and resins due to its stability and reactivity.

Mechanism of Action

The mechanism by which propan-2-yl 5-(propan-2-yloxy)furan-2-carboxylate exerts its effects is primarily through its interaction with biological targets. The furan ring can interact with various enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan Ring

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

- Structure : A nitro and fluoro substituent on the phenyl group at the furan 5-position, with a methyl ester.

- Properties : Exhibits antimycobacterial activity by targeting iron acquisition in Mycobacterium tuberculosis. Crystal structure analysis (SC-XRD) reveals dominant π-π stacking interactions and minimal hydrogen bonding, contributing to its stability in solution .

- Key Differences : The electron-withdrawing nitro group enhances reactivity compared to the electron-donating isopropyloxy group in the target compound. This affects both electronic properties and biological target interactions.

Propan-2-yl 5-(Chloromethyl)furan-2-carboxylate

- Structure : Chloromethyl substituent at the furan 5-position, with an isopropyl ester.

- Properties : The chloromethyl group introduces a reactive site for further functionalization, differing from the inert isopropyloxy group. This compound’s higher electronegativity may alter solubility and binding kinetics .

Methyl 5-(Hydroxy/Methoxy/Methylphenyl)furan-2-carboxylates

- Structure : Hydroxy, methoxy, or methyl groups on the phenyl ring at the furan 5-position.

- In contrast, the isopropyloxy group in the target compound likely improves lipophilicity, favoring passive diffusion .

Ester Group Variations

Methyl vs. Propan-2-yl Esters

- Methyl esters (e.g., methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate) are smaller and more polar, leading to higher solubility in aqueous media.

Crystallographic and Intermolecular Interactions

- Target Compound: Limited crystallographic data are available, but the bulky isopropyl groups may reduce dense packing, leading to lower melting points compared to nitro-phenyl analogs. Predominant van der Waals interactions are expected.

- Nitro-Phenyl Analog: Exhibits π-π stacking and weak CH···O bonds, stabilizing its crystalline form. The absence of strong hydrogen bond donors in the target compound could result in less ordered crystal structures .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Propan-2-yl 5-(propan-2-yloxy)furan-2-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a furan ring substituted with two isopropyl groups and an ester functional group. This unique structure contributes to its reactivity and interaction with biological targets. The compound can be synthesized through various methods, including esterification reactions involving furan derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its efficacy in inhibiting the growth of various bacterial strains, making it a potential candidate for the development of new antimicrobial agents.

Anticancer Properties

The compound has shown promising anticancer activity against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer). Studies suggest that it induces apoptosis in these cells, likely through the modulation of key signaling pathways involved in cell survival and proliferation.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The furan ring can bind to active sites on proteins, while the ester groups may undergo hydrolysis to release active metabolites that further influence cellular pathways. This dual mechanism enhances its potential efficacy as a therapeutic agent.

Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| Propan-2-yl furan-2-carboxylate | Moderate | Low | Simpler structure without dual substitution |

| Propan-2-yl 5-methylfuran-2-carboxylate | Low | Moderate | Methyl substitution affects reactivity |

| This compound | High | High | Dual propan-2-yloxy groups enhance activity |

This table highlights the distinct advantages of this compound over its analogs, particularly in terms of its enhanced biological activities.

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of HepG2 cells with an IC50 value of 25 µM. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : Another research project evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) of 10 µg/mL for both strains, indicating strong antimicrobial properties.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound is non-toxic at therapeutic doses. However, safety precautions are advised during handling due to its flammable nature and potential skin irritant properties.

Future Directions

The ongoing research aims to explore further derivatives of this compound to optimize its biological activity and reduce any potential side effects. Additionally, studies are being conducted to evaluate its efficacy in vivo and explore its mechanisms at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.